(1,4-dimethyl-1H-pyrazol-3-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Description
(1,4-dimethyl-1H-pyrazol-3-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N5O3S2 and its molecular weight is 419.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been found to undergo electrophilic substitution due to excessive π-electrons delocalization . This interaction could potentially lead to changes in the target’s function, thereby exerting its biological effects.
Biochemical Pathways
For instance, indole derivatives have been found to influence a variety of biological activities, suggesting their involvement in numerous biochemical pathways .
Result of Action
For instance, indole derivatives have been found to exhibit a range of biological activities, suggesting that they may induce various molecular and cellular changes .
Action Environment
For instance, the activity of indole derivatives has been found to be influenced by various environmental factors .
Properties
IUPAC Name |
(1,4-dimethylpyrazol-3-yl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S2/c1-12-11-21(2)20-16(12)17(24)22-6-8-23(9-7-22)18-19-14-5-4-13(28(3,25)26)10-15(14)27-18/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXBTUFBEVDOKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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